molecular formula C10H9ClO B6323117 4-(3-Chloro-phenyl)-but-3-yn-2-ol, 97% CAS No. 265661-01-6

4-(3-Chloro-phenyl)-but-3-yn-2-ol, 97%

Cat. No. B6323117
CAS RN: 265661-01-6
M. Wt: 180.63 g/mol
InChI Key: KYIGKXWPMLPKEC-UHFFFAOYSA-N
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Description

4-(3-Chloro-phenyl)-but-3-yn-2-ol, 97% (hereafter referred to as 4-CPB-97) is a synthetic compound with a wide range of applications in the scientific and medical fields. It is a colorless to light yellow crystal or powder with a melting point of approximately 67-68 °C. 4-CPB-97 has been used as a starting material for the synthesis of various compounds, and its reactivity has been studied extensively. In addition, it has been used in the synthesis of drugs, dyes, and other chemicals.

Scientific Research Applications

4-CPB-97 has been used in numerous scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as drugs, dyes, and other chemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. In addition, 4-CPB-97 has been used as a starting material for the synthesis of other compounds, such as 4-aminophenyl-but-3-yn-2-ol and 4-chloro-benzyl-but-3-yn-2-ol.

Mechanism of Action

The mechanism of action of 4-CPB-97 is not fully understood. However, it is known that the compound reacts with a variety of compounds, such as amines, alcohols, and phenols. It is believed that the reaction of 4-CPB-97 with these compounds is mediated by a proton transfer mechanism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPB-97 are not well-understood. However, it is known that the compound is not toxic and does not have any adverse effects on humans or animals. In addition, it has been shown to be non-carcinogenic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CPB-97 in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is stable and has a wide range of applications. The main limitation of using 4-CPB-97 in laboratory experiments is that it is not a naturally occurring compound and must be synthesized in the laboratory.

Future Directions

The future directions of 4-CPB-97 research include further studies of its reactivity and mechanism of action, as well as its potential applications in the synthesis of drugs, dyes, and other chemicals. Additionally, further research is needed to investigate the biochemical and physiological effects of 4-CPB-97, as well as its potential toxicity. Finally, further research is needed to investigate the potential uses of 4-CPB-97 in the medical field, such as in drug delivery or as a therapeutic agent.

Synthesis Methods

4-CPB-97 can be synthesized in two different ways. The first is by the reaction of 3-chloro-phenyl-but-3-yn-2-ol with sodium ethoxide in ethanol. This reaction produces 4-CPB-97 in a yield of 97%. The second method is by the reaction of 4-chloro-benzaldehyde with butyn-2-ol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 4-CPB-97 in a yield of approximately 85%.

properties

IUPAC Name

4-(3-chlorophenyl)but-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIGKXWPMLPKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)but-3-yn-2-ol

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